molecular formula C9H8N4 B6278383 4-(pyrimidin-5-yl)pyridin-3-amine CAS No. 1374665-34-5

4-(pyrimidin-5-yl)pyridin-3-amine

Cat. No. B6278383
CAS RN: 1374665-34-5
M. Wt: 172.2
InChI Key:
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Description

4-(Pyrimidin-5-yl)pyridin-3-amine is a heterocyclic compound with a unique structure. It is an important building block for many pharmaceuticals and other compounds. It is used in the synthesis of a variety of compounds and is the basis of a number of important biological processes.

Mechanism of Action

The mechanism of action of 4-(pyrimidin-5-yl)pyridin-3-amine is not well understood. It is believed that the compound acts as an inhibitor of certain enzymes, such as proteases and kinases. This can lead to the inhibition of cell growth and the disruption of metabolic pathways. Additionally, the compound has been shown to bind to and activate certain receptors, such as G-protein coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(pyrimidin-5-yl)pyridin-3-amine are not well understood. However, the compound has been shown to have a variety of effects on cells and tissues. It has been shown to inhibit the growth of certain types of cells, including cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

4-(Pyrimidin-5-yl)pyridin-3-amine has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize in a laboratory setting. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is also toxic and should be handled with care. Additionally, the compound can be difficult to purify and can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for the research and development of 4-(pyrimidin-5-yl)pyridin-3-amine. One potential direction is to investigate the potential therapeutic applications of the compound. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, research could be conducted to identify potential new synthetic methods for the compound. Finally, research could be conducted to identify potential new uses for the compound, such as in the synthesis of other compounds or in the development of pharmaceuticals.

Synthesis Methods

4-(Pyrimidin-5-yl)pyridin-3-amine can be synthesized by a variety of methods. The most common method is the condensation of an amine with a pyrimidine ring in aqueous solution. This reaction is catalyzed by a strong acid such as hydrochloric acid or sulfuric acid. The reaction is typically carried out at room temperature and pressure. The product can then be isolated by precipitation or extraction.

Scientific Research Applications

4-(Pyrimidin-5-yl)pyridin-3-amine is used in scientific research for a variety of purposes. It is used as a building block for synthesizing a variety of compounds. It is also used as a precursor for the synthesis of other heterocyclic compounds, such as pyrimidine derivatives. Additionally, it is used in the synthesis of drugs, such as antibiotics and antivirals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(pyrimidin-5-yl)pyridin-3-amine involves the reaction of 4-bromo-2-chloropyridine with pyrimidine-5-amine in the presence of a palladium catalyst to form 4-(pyrimidin-5-yl)pyridine. This intermediate is then reacted with ammonia in ethanol to yield the final product, 4-(pyrimidin-5-yl)pyridin-3-amine.", "Starting Materials": [ "4-bromo-2-chloropyridine", "pyrimidine-5-amine", "palladium catalyst", "ammonia", "ethanol" ], "Reaction": [ "Step 1: 4-bromo-2-chloropyridine is reacted with pyrimidine-5-amine in the presence of a palladium catalyst to form 4-(pyrimidin-5-yl)pyridine.", "Step 2: 4-(pyrimidin-5-yl)pyridine is then reacted with ammonia in ethanol to yield the final product, 4-(pyrimidin-5-yl)pyridin-3-amine." ] }

CAS RN

1374665-34-5

Product Name

4-(pyrimidin-5-yl)pyridin-3-amine

Molecular Formula

C9H8N4

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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